Proanthocyanidin A4

Structural Biology Natural Product Chemistry Antiviral Mechanism

Proanthocyanidin A4 (CAS 111466-29-6) is an A-type dimeric proanthocyanidin composed of (epi)catechin monomeric units linked through a characteristic double interflavan bond (C4→C8 and C2→O→C7). This A-type linkage imparts a rigid, planar conformation that distinguishes it from the more common, singly linked B-type proanthocyanidins and is central to its unique bioactivity profile.

Molecular Formula C30H24O12
Molecular Weight 576.5 g/mol
Cat. No. B12425071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProanthocyanidin A4
Molecular FormulaC30H24O12
Molecular Weight576.5 g/mol
Structural Identifiers
SMILESC1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O
InChIInChI=1S/C30H24O12/c31-13-7-20(37)24-22(8-13)41-30(12-2-4-16(33)19(36)6-12)29(39)26(24)25-23(42-30)10-17(34)14-9-21(38)27(40-28(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,21,26-27,29,31-39H,9H2/t21-,26-,27+,29-,30+/m1/s1
InChIKeyNSEWTSAADLNHNH-IVJIMCHNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Proanthocyanidin A4: A-Type Dimeric Proanthocyanidin for Antiviral and Anti-Inflammatory Research Applications


Proanthocyanidin A4 (CAS 111466-29-6) is an A-type dimeric proanthocyanidin composed of (epi)catechin monomeric units linked through a characteristic double interflavan bond (C4→C8 and C2→O→C7) [1]. This A-type linkage imparts a rigid, planar conformation that distinguishes it from the more common, singly linked B-type proanthocyanidins and is central to its unique bioactivity profile [2]. Naturally occurring in plants such as *Ephedra sinica* and *Aesculus hippocastanum*, Proanthocyanidin A4 is a polyphenolic compound recognized for its potential in antiviral, anti-inflammatory, and antioxidant research [3][4].

Proanthocyanidin A4: Why A-Type Dimers Cannot Be Substituted with B-Type Analogs or Monomers


Substitution of Proanthocyanidin A4 with a B-type proanthocyanidin dimer (e.g., Proanthocyanidin B2) or its monomeric building blocks (e.g., catechin, epicatechin) is scientifically invalid due to a fundamental structural difference: the double interflavan A-type linkage [1]. This unique bond confers a rigid molecular geometry that is critical for its biological activity, particularly its broad-spectrum antiviral mechanism involving direct interaction with viral surface proteins, a property not shared by the flexible B-type dimers or monomers [2]. Furthermore, even within the A-type dimer class, substitution cannot be assumed. For example, Proanthocyanidin A2, a structural isomer, exhibits distinct stability profiles and is prone to rapid epimerization into Proanthocyanidin A4 under standard cell culture conditions, meaning experimental outcomes using A2 may actually reflect the activity of its A4 isomer [3].

Proanthocyanidin A4: A Quantitative, Comparator-Focused Evidence Guide for Scientific Procurement


Structural Differentiation of Proanthocyanidin A4 vs. B-Type Dimers: The A-Type Interflavan Linkage

Proanthocyanidin A4 possesses a double interflavan linkage (C4→C8 and C2→O→C7) characteristic of A-type dimers, in contrast to the single C4→C8 or C4→C6 bond found in B-type dimers like Proanthocyanidin B2 [1]. This structural feature, confirmed by spectroscopic analysis [2], results in a rigid, planar conformation. This A-type linkage is a defining characteristic for a class of compounds that have been shown to have broad-spectrum antiviral activity, whereas B-type dimers are typically inactive [3].

Structural Biology Natural Product Chemistry Antiviral Mechanism

Stability and Isomerization: Proanthocyanidin A2 Conversion to Proanthocyanidin A4 in Cell Culture

Proanthocyanidin A2 (PA2) undergoes rapid epimerization in cell culture medium to form Proanthocyanidin A4 (PA4) and other isomers [1]. In basal-DMEM at 37°C, PA2 has a half-life of less than 15 minutes, with PA4 being identified as a major transformation product [1]. This finding has a critical implication: experimental data from PA2 studies in standard cell culture assays may not reflect the activity of the parent compound but rather that of its isomers, primarily PA4 [1].

Pharmacokinetics Cell Culture Bioassay Interpretation

Comparative Antiviral Activity: A-Type Proanthocyanidins (Including A4) vs. B-Type Dimers

A comparative study of proanthocyanidin dimers demonstrated that the double interflavan linkage (A-type) is essential for antiviral activity against herpes simplex virus (HSV) and human immunodeficiency virus (HIV), whereas the corresponding B-type dimers, which only have a single linkage, were found to be inactive [1]. This class-level inference positions Proanthocyanidin A4, as an A-type dimer, as a research compound with potential broad-spectrum antiviral properties, a characteristic not shared by its B-type counterparts like Proanthocyanidin B2.

Virology Antiviral Broad-Spectrum Agents

Complement System Inhibition: A Specific Activity of A-Type Proanthocyanidins Including A4

The double interflavan A-type linkage in proanthocyanidins is also linked to the inhibition of the classical pathway of the human complement system, a key mediator of inflammation [1]. Proanthocyanidin A4, as an A-type dimer, is implicated in this activity, which represents a distinct immunomodulatory mechanism not associated with the more common B-type proanthocyanidin dimers [1].

Immunology Complement System Inflammation

Anti-Inflammatory Potential: Proanthocyanidin A4 Isolated from E. sinica

Proanthocyanidin A4, isolated from the root of *Ephedra sinica*, is documented to possess anti-inflammatory effects [1]. This property is attributed to its ability to modulate inflammatory pathways . While a direct quantitative comparison (e.g., IC50 values for cytokine inhibition) against other A-type dimers like A1 or A2 is currently lacking in the peer-reviewed literature, this established anti-inflammatory profile distinguishes it from simple monomers and supports its use in inflammation-related research.

Inflammation Natural Product Immunomodulation

Proanthocyanidin A4: Recommended Research and Industrial Application Scenarios


Virology Research: Investigating Broad-Spectrum Antiviral Mechanisms

Due to its A-type linkage, Proanthocyanidin A4 is a superior candidate for studying broad-spectrum antiviral mechanisms, particularly viral entry inhibition. Its rigid structure facilitates interaction with viral surface glycoproteins, a property established for A-type dimers and absent in B-type analogs [1][2]. This makes it a critical tool for developing novel antiviral strategies against enveloped viruses like influenza, HIV, and coronaviruses [1].

Cell-Based Bioassays Requiring a Stable A-Type Proanthocyanidin

For any in vitro study lasting longer than 15 minutes in standard culture medium, Proanthocyanidin A4 is the scientifically sound choice over Proanthocyanidin A2. Research has proven that PA2 rapidly epimerizes to PA4 under these conditions, meaning assays using PA2 may actually be measuring the activity of PA4 [3]. Selecting PA4 ensures the compound being evaluated is the stable, dominant species in the assay, leading to more reproducible and interpretable results [3].

Immunology and Inflammation Studies Targeting the Complement System

Research focused on the complement system's classical pathway should prioritize Proanthocyanidin A4 over B-type dimers. The A-type linkage is a structural requirement for this specific immunomodulatory activity [2]. This makes Proanthocyanidin A4 a valuable molecular probe for dissecting complement-mediated inflammatory processes, a line of investigation for which B-type proanthocyanidins are not suitable [2].

Natural Product Chemistry and Structure-Activity Relationship (SAR) Studies

As a well-defined A-type dimer, Proanthocyanidin A4 is essential for SAR studies comparing the bioactivity of A-type vs. B-type proanthocyanidins, as well as comparisons between different A-type dimers [4]. Its unique structure, confirmed by spectroscopic methods [5], provides a defined reference point for understanding how the double interflavan bond influences biological function, making it a key analytical standard and research compound for this field.

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